Cas no 1515436-08-4 (1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)

1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine
- 1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine
- 1515436-08-4
- EN300-1732200
-
- インチ: 1S/C11H15N5/c1-2-14-16-9-10(7-13-11(1)16)8-15-5-3-12-4-6-15/h1-2,7,9,12H,3-6,8H2
- InChIKey: CZPZBSDRMHKVAF-UHFFFAOYSA-N
- ほほえんだ: N1(CC2C=NC3=CC=NN3C=2)CCNCC1
計算された属性
- せいみつぶんしりょう: 217.13274550g/mol
- どういたいしつりょう: 217.13274550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 45.5Ų
1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1732200-0.1g |
1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |
1515436-08-4 | 0.1g |
$892.0 | 2023-09-20 | ||
Enamine | EN300-1732200-1.0g |
1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |
1515436-08-4 | 1g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-1732200-2.5g |
1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |
1515436-08-4 | 2.5g |
$1988.0 | 2023-09-20 | ||
Enamine | EN300-1732200-10g |
1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |
1515436-08-4 | 10g |
$4360.0 | 2023-09-20 | ||
Enamine | EN300-1732200-10.0g |
1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |
1515436-08-4 | 10g |
$4360.0 | 2023-06-04 | ||
Enamine | EN300-1732200-0.25g |
1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |
1515436-08-4 | 0.25g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1732200-0.5g |
1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |
1515436-08-4 | 0.5g |
$974.0 | 2023-09-20 | ||
Enamine | EN300-1732200-0.05g |
1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |
1515436-08-4 | 0.05g |
$851.0 | 2023-09-20 | ||
Enamine | EN300-1732200-5.0g |
1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |
1515436-08-4 | 5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1732200-1g |
1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine |
1515436-08-4 | 1g |
$1014.0 | 2023-09-20 |
1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazineに関する追加情報
Comprehensive Overview of 1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine (CAS No. 1515436-08-4): Properties, Applications, and Research Insights
1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine (CAS No. 1515436-08-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The integration of a piperazine moiety further enhances its pharmacological profile, making it a subject of interest for drug discovery and development.
In recent years, the demand for novel small-molecule inhibitors and kinase-targeting agents has surged, driven by advancements in precision medicine and oncology research. 1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine has been explored as a potential scaffold for designing kinase inhibitors, particularly in targeting cancer-related signaling pathways. Its structural flexibility allows for modifications that can optimize binding affinity and selectivity, addressing key challenges in drug design.
The compound's molecular structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to mimic purine bases, enabling interactions with various enzymatic targets. The addition of a piperazine linker introduces basicity and solubility, which are critical for improving pharmacokinetic properties. Researchers have leveraged these attributes to develop derivatives with enhanced blood-brain barrier permeability, opening doors for applications in neurological disorders such as Alzheimer's and Parkinson's disease.
From a synthetic chemistry perspective, 1515436-08-4 serves as a versatile intermediate. Its synthesis typically involves multi-step reactions, including cyclization and N-alkylation strategies, which are well-documented in recent literature. The compound's stability under physiological conditions makes it suitable for further derivatization, aligning with the growing trend of fragment-based drug discovery (FBDD).
In the context of drug repurposing, 1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine has been investigated for its potential in treating inflammatory diseases and autoimmune conditions. Preclinical studies suggest its ability to modulate immune cell signaling, highlighting its relevance in the era of immunotherapy. This aligns with the increasing focus on personalized medicine, where compounds with multi-target capabilities are highly valued.
Another area of interest is the compound's role in central nervous system (CNS) drug development. Its lipophilic and hydrogen-bonding properties make it a candidate for targeting G-protein-coupled receptors (GPCRs), which are implicated in various psychiatric and neurodegenerative disorders. Recent publications have highlighted its potential as a serotonin receptor modulator, a hot topic in mental health therapeutics.
From an industrial standpoint, the scalability of 1515436-08-4 synthesis is a critical consideration. Innovations in green chemistry and catalytic processes have been applied to optimize its production, reducing environmental impact while maintaining high yields. This reflects the broader shift toward sustainable pharmaceutical manufacturing, a priority for regulatory agencies and stakeholders.
In summary, 1-({pyrazolo[1,5-a]pyrimidin-6-yl}methyl)piperazine (CAS No. 1515436-08-4) represents a promising compound with multifaceted applications in drug discovery, medicinal chemistry, and biotechnology. Its structural versatility and biological relevance position it as a valuable tool for addressing unmet medical needs, particularly in oncology, neurology, and immunology. As research continues to uncover its full potential, this compound is poised to play a pivotal role in the next generation of therapeutics.
1515436-08-4 (1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine) 関連製品
- 1261365-53-0(5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate)
- 69414-55-7(2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride)
- 674305-60-3(2-(6-amino-2-{2-(2-hydroxyethoxy)ethylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol)
- 1932353-48-4((4R)-4-(trifluoromethyl)imidazolidin-2-one)
- 2228557-61-5(3-(3,4,5-trifluorophenyl)methylazetidin-3-ol)
- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)
- 1886967-24-3(3-chlorobicyclo[1.1.1]pentan-1-amine)
- 2639401-16-2(tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate)
- 2229509-32-2(1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene)
- 175203-72-2(6-(Bromomethyl)-2-(trifluoromethyl)quinoline)



